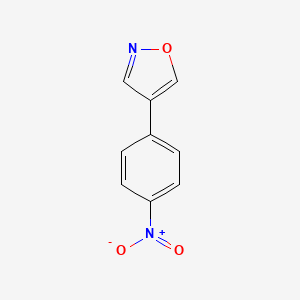
4-(4-Nitrophenyl)-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Nitrophenyl)isoxazole is a heterocyclic compound characterized by an isoxazole ring substituted with a 4-nitrophenyl group. Isoxazoles are a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom.
Synthetic Routes and Reaction Conditions:
Cycloaddition Reactions: One common method for synthesizing isoxazoles involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.
Condensation Reactions: Another approach involves the condensation of hydroxylamine with β-diketones or activated ketones.
Industrial Production Methods: Industrial production of 4-(4-Nitrophenyl)isoxazole may involve optimizing these synthetic routes to maximize yield and minimize waste. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product .
Types of Reactions:
Oxidation: Isoxazoles can undergo oxidation reactions, often facilitated by strong oxidizing agents. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group in 4-(4-Nitrophenyl)isoxazole can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Oxidized isoxazole derivatives.
Reduction: Amino-substituted isoxazoles.
Substitution: Halogenated isoxazoles.
Applications De Recherche Scientifique
4-(4-Nitrophenyl)isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in the design of anti-inflammatory and analgesic agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of 4-(4-Nitrophenyl)isoxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can enhance binding affinity to certain biological targets, while the isoxazole ring provides stability and specificity .
Comparaison Avec Des Composés Similaires
- 4-(4-Chlorophenyl)isoxazole
- 4-(4-Bromophenyl)isoxazole
- 4-(4-Methoxyphenyl)isoxazole
Comparison: 4-(4-Nitrophenyl)isoxazole is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to its halogenated or methoxy-substituted counterparts. This makes it particularly valuable in applications requiring specific electronic interactions or redox properties .
Propriétés
Numéro CAS |
17819-23-7 |
|---|---|
Formule moléculaire |
C9H6N2O3 |
Poids moléculaire |
190.16 g/mol |
Nom IUPAC |
4-(4-nitrophenyl)-1,2-oxazole |
InChI |
InChI=1S/C9H6N2O3/c12-11(13)9-3-1-7(2-4-9)8-5-10-14-6-8/h1-6H |
Clé InChI |
ONYOTHPCDKALQQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CON=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


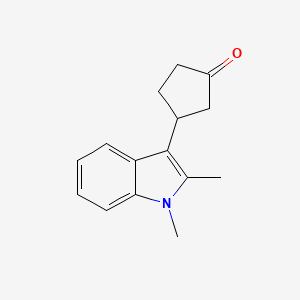
![Benzo[d]oxazol-2-yl(2-chlorophenyl)methyl methyl carbonate](/img/structure/B12913920.png)
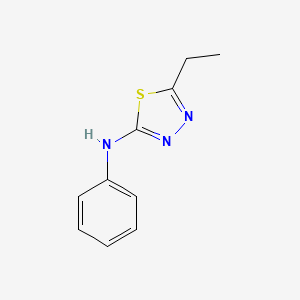


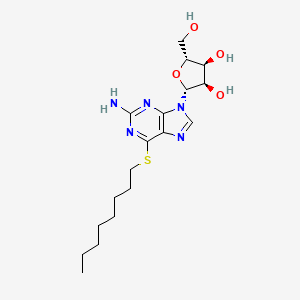
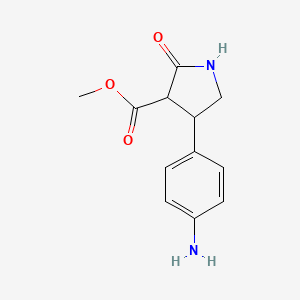

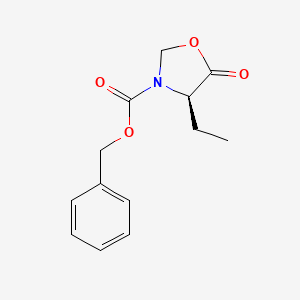

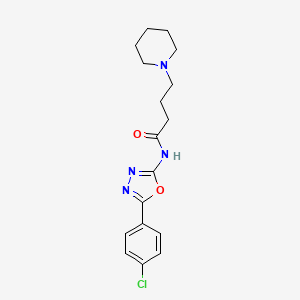
![2H-Pyran, tetrahydro-2-[[5-(2-phenylethyl)-2-furanyl]methoxy]-](/img/structure/B12913986.png)


